![molecular formula C18H25NO3 B3332999 (R)-1-methylpyrrolidin-3-yl(S)-2-cyclopentyl-2-hydroxy-2-phenylacetate CAS No. 937179-78-7](/img/structure/B3332999.png)
(R)-1-methylpyrrolidin-3-yl(S)-2-cyclopentyl-2-hydroxy-2-phenylacetate
Overview
Description
(R)-1-methylpyrrolidin-3-yl(S)-2-cyclopentyl-2-hydroxy-2-phenylacetate, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders.
Mechanism of Action
CPP-115 works by increasing the levels of (R)-1-methylpyrrolidin-3-yl(S)-2-cyclopentyl-2-hydroxy-2-phenylacetate in the brain. (R)-1-methylpyrrolidin-3-yl(S)-2-cyclopentyl-2-hydroxy-2-phenylacetate is an inhibitory neurotransmitter that helps to regulate neuronal activity. By inhibiting (R)-1-methylpyrrolidin-3-yl(S)-2-cyclopentyl-2-hydroxy-2-phenylacetate transaminase, CPP-115 increases the levels of (R)-1-methylpyrrolidin-3-yl(S)-2-cyclopentyl-2-hydroxy-2-phenylacetate in the brain, which can help to reduce neuronal excitability and prevent seizures.
Biochemical and Physiological Effects:
CPP-115 has been shown to have a number of biochemical and physiological effects in the brain. In addition to increasing (R)-1-methylpyrrolidin-3-yl(S)-2-cyclopentyl-2-hydroxy-2-phenylacetate levels, CPP-115 has been shown to modulate the activity of other neurotransmitter systems, including dopamine and glutamate. These effects can have a significant impact on brain function and behavior.
Advantages and Limitations for Lab Experiments
CPP-115 has several advantages for use in lab experiments. It is a highly selective inhibitor of (R)-1-methylpyrrolidin-3-yl(S)-2-cyclopentyl-2-hydroxy-2-phenylacetate transaminase, which makes it an ideal tool for studying the role of (R)-1-methylpyrrolidin-3-yl(S)-2-cyclopentyl-2-hydroxy-2-phenylacetate in the brain. However, the synthesis of CPP-115 is complex and requires a high level of expertise in organic chemistry. Additionally, there are limitations to the use of CPP-115 in lab experiments, including the potential for off-target effects and the need for careful dosing to avoid toxicity.
Future Directions
There are several future directions for research on CPP-115. One area of interest is the potential use of CPP-115 in the treatment of other neurological disorders, such as anxiety and depression. Additionally, further research is needed to better understand the mechanisms of action of CPP-115 and its potential for off-target effects. Finally, the development of new and improved synthesis methods for CPP-115 could help to facilitate its use in both preclinical and clinical settings.
Scientific Research Applications
CPP-115 has been extensively studied in preclinical and clinical settings for its potential therapeutic applications in the treatment of various neurological disorders such as epilepsy, addiction, and anxiety. In preclinical studies, CPP-115 has shown promising results in reducing seizures and improving cognitive function in animal models of epilepsy. In clinical trials, CPP-115 has demonstrated efficacy in reducing cocaine cravings in individuals with cocaine use disorder.
properties
IUPAC Name |
[(3R)-1-methylpyrrolidin-3-yl] (2S)-2-cyclopentyl-2-hydroxy-2-phenylacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-19-12-11-16(13-19)22-17(20)18(21,15-9-5-6-10-15)14-7-3-2-4-8-14/h2-4,7-8,15-16,21H,5-6,9-13H2,1H3/t16-,18-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGMKPGXRHJNKJ-SJLPKXTDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H](C1)OC(=O)[C@](C2CCCC2)(C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-methylpyrrolidin-3-yl(S)-2-cyclopentyl-2-hydroxy-2-phenylacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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